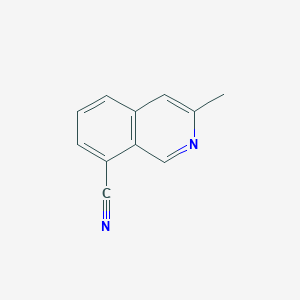

3-Methylisoquinoline-8-carbonitrile

Description

Significance of Isoquinoline (B145761) Derivatives in Academic Inquiry

The isoquinoline motif, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure in a vast number of natural and synthetic compounds. fujifilm.comrsc.org These derivatives are celebrated for their diverse and potent biological activities, which has cemented their importance in academic and industrial research. rsc.orgnih.gov The structural rigidity and the capacity for substitution at various positions on the isoquinoline ring allow for the fine-tuning of their chemical and physical properties. ambeed.com

Historically, isoquinoline alkaloids, which are naturally occurring compounds, have been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties. rsc.orgfrontiersin.org In contemporary research, synthetic isoquinoline derivatives are being investigated for a wide array of pharmacological applications, including as anticancer, antiviral, and neuroprotective agents. nih.govfrontiersin.org Their importance also extends to materials science, where they have been explored for the development of advanced materials with unique optical and electronic properties. mdpi.com

The Role of Nitrile-Functionalized Isoquinolines in Organic Synthesis and Biological Studies

The introduction of a nitrile (cyano) group onto the isoquinoline scaffold gives rise to isoquinoline carbonitriles, a class of compounds with enhanced chemical reactivity and distinct biological profiles. The nitrile group is a versatile functional group in organic synthesis, serving as a valuable intermediate that can be transformed into other functionalities such as amines, carboxylic acids, and ketones. rsc.org This chemical versatility makes nitrile-functionalized isoquinolines powerful building blocks for creating more complex molecular architectures. a2bchem.com

From a biological perspective, the nitrile moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. Indeed, several nitrile-containing isoquinoline derivatives have been investigated for their therapeutic potential. For instance, novel isoquinoline-3-nitriles have been designed and synthesized as potent and orally bioavailable antagonists for specific potassium channels, highlighting their potential in treating conditions like atrial fibrillation. sigmaaldrich.com

Overview of 3-Methylisoquinoline-8-carbonitrile within the Isoquinoline Class

Within the diverse family of isoquinoline carbonitriles lies this compound. This specific compound is characterized by a methyl group at the 3-position and a nitrile group at the 8-position of the isoquinoline core. While the broader class of isoquinolines has been extensively studied, this compound itself remains a relatively underexplored entity in scientific literature. Its commercial availability for research purposes suggests its potential as a novel building block for chemical synthesis. chemenu.com

The unique substitution pattern of this compound, combining the electron-donating methyl group with the electron-withdrawing nitrile group, is expected to confer specific electronic and steric properties. These features could be leveraged in the design of new ligands for biological targets or as precursors for novel heterocyclic systems. Although detailed research findings on its synthesis and applications are not widely documented, its structural relationship to more studied isoquinolines provides a basis for predicting its potential areas of interest.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1416714-28-7 | ambeed.comchemicalbook.com |

| Molecular Formula | C11H8N2 | chemicalbook.com9dingchem.com |

| Molecular Weight | 168.19 g/mol | chemicalbook.com9dingchem.com |

| IUPAC Name | This compound | chemenu.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylisoquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-5-9-3-2-4-10(6-12)11(9)7-13-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUXQXXGIOFUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiling of 3 Methylisoquinoline 8 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (CN) group at the C-8 position of the isoquinoline (B145761) ring is a versatile functional group that can undergo a range of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction typically proceeds via an intermediate amide. For 3-Methylisoquinoline-8-carbonitrile, this would result in the formation of 3-Methylisoquinoline-8-carboxylic acid.

Reduction: The carbonitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). This reaction would convert this compound to 8-(aminomethyl)-3-methylisoquinoline.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine leads to the formation of ketones. For instance, reaction with a Grignard reagent (R-MgBr) followed by aqueous workup would yield an 8-acyl-3-methylisoquinoline derivative.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Methylisoquinoline-8-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 8-(Aminomethyl)-3-methylisoquinoline |

| Grignard Reaction | 1. R-MgBr, Et₂O; 2. H₃O⁺ | 8-Acyl-3-methylisoquinoline |

Reactions at the Isoquinoline Core

The isoquinoline nucleus is an aromatic system that can participate in both electrophilic and nucleophilic substitution reactions. The position of these reactions is directed by the existing substituents.

Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the benzene portion of the ring is more susceptible to substitution than the pyridine (B92270) ring. The methyl group at C-3 is an activating group (electron-donating), while the carbonitrile group at C-8 is a deactivating group (electron-withdrawing). These opposing effects, along with the inherent reactivity of the isoquinoline system, will direct incoming electrophiles. Positions C-5 and C-7 are the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C-1 position. However, the presence of the methyl group at C-3 may sterically hinder attack at this position.

Oxidative C-H Functionalization: Recent studies have shown that isoquinolines can undergo iodine-catalyzed multiple C-H bond functionalization with methylarenes, leading to the formation of N-benzyl isoquinoline-1,3,4-triones under metal-free conditions. ambeed.com While not specific to this compound, this suggests the potential for complex oxidative transformations of the isoquinoline core.

Reactivity of the Methyl Group

The methyl group at the C-3 position of the isoquinoline ring can also be a site for chemical modification.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, selenium dioxide (SeO₂) is a common reagent for the oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially lead to the carboxylic acid.

Condensation Reactions: The methyl group at the 3-position is activated by the adjacent nitrogen atom, making its protons acidic. This allows for condensation reactions with aldehydes and other electrophiles in the presence of a base.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation to Aldehyde | SeO₂, dioxane, heat | 8-Cyanoisoquinoline-3-carbaldehyde |

| Condensation | ArCHO, base | 3-(2-Arylvinyl)isoquinoline-8-carbonitrile |

Studies on Intermediate Formation and Reaction Pathways

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its derivatization.

Chemoselectivity: In reactions where multiple functional groups could react, the choice of reagents and conditions is crucial. For example, when using a reducing agent, it is possible to selectively reduce the carbonitrile group without affecting the aromatic isoquinoline core by using specific reagents like catalytic hydrogenation under controlled conditions. Conversely, reduction with a reagent like sodium in liquid ammonia (B1221849) (Birch reduction) could potentially reduce the aromatic ring.

Structure Activity Relationship Sar Studies of 3 Methylisoquinoline 8 Carbonitrile Derivatives

Correlating Structural Modifications with Biological Response Profiles

SAR studies for 3-methylisoquinoline-8-carbonitrile derivatives often focus on their role as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial targets in medicinal chemistry. nih.gov The core structure typically consists of a bicyclic isoquinolinone ring system, which is essential for binding to the nicotinamide-binding pocket of the PARP active site. The methyl group at the 3-position and the carbonitrile group at the 8-position are key elements whose modifications are explored to enhance potency and selectivity.

The biological efficacy of isoquinoline-based compounds is highly sensitive to the nature and position of substituents. For instance, in the development of PARP inhibitors, the isoquinolinone scaffold serves as a fundamental structural motif. nih.gov Modifications to this core structure, such as the introduction of different substituents, have been shown to significantly impact their inhibitory activity.

Research into related isoquinolinone derivatives has demonstrated that constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring can lead to improved pharmacokinetic properties while maintaining potency for PARP1. nih.gov Furthermore, to mitigate potential issues associated with an anilinic moiety, the nitrogen substituent on the isoquinolinone ring can be incorporated into a bicyclic system, forming a naphthyridinone scaffold. nih.gov This structural alteration has led to the discovery of highly potent PARP1 inhibitors. nih.gov

The following table illustrates the impact of substituent variation on the biological efficacy of a series of quinoxaline-based PARP-1 inhibitors, which share structural similarities with the isoquinoline (B145761) core.

Table 1: SAR of Quinoxaline-Based PARP-1 Inhibitors nih.gov

| Compound | Substituent (R) | IC₅₀ (nM) against PARP-1 |

| Olaparib (Reference) | - | 4.35 |

| 8a | p-methoxyphenyl | 2.31 |

| 8b | Phenyl | 11.06 |

This data demonstrates how a simple methoxy (B1213986) substitution on the phenyl ring can significantly enhance inhibitory potency.

The spatial arrangement of functional groups on the isoquinoline ring is a critical determinant of biological activity. Positional isomerism, such as shifting the carbonitrile group from the C8 to the C4 position, can drastically alter the molecule's interaction with its biological target. The nitrile group at the C8 position is often crucial for establishing key interactions within the active site of an enzyme.

For example, in the context of PARP inhibition, the 8-carboxamide group (related to the 8-carbonitrile) of the isoquinolinone scaffold is known to form important hydrogen bonds with the protein backbone. Moving this group to the C4 position would change its orientation and distance relative to other parts of the scaffold, likely disrupting these critical binding interactions and reducing or abolishing inhibitory activity. While direct comparative studies between this compound and 3-methylisoquinoline-4-carbonitrile are not extensively detailed in the provided results, the principles of SAR in related systems underscore the importance of the C8-substituent's position for optimal target engagement.

Elucidation of Key Pharmacophores within the Isoquinoline Carbonitrile Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For isoquinoline carbonitrile derivatives acting as PARP inhibitors, the key pharmacophoric features generally include:

Aromatic System: The bicyclic isoquinoline ring provides a rigid scaffold that fits into the enzyme's active site and participates in π-π stacking interactions with aromatic amino acid residues like Tyrosine.

Hydrogen Bond Acceptor: The carbonyl group of the isoquinolinone core is a crucial hydrogen bond acceptor, interacting with key amino acid residues in the target protein.

Hydrogen Bond Donor: An amide N-H (in isoquinolinones) or other strategically placed donor groups can form additional hydrogen bonds, enhancing binding affinity.

Hydrophobic/Substituent Pocket: The methyl group at the C3 position and other substituents often occupy a hydrophobic pocket within the active site. Variations in this part of the molecule can be used to fine-tune selectivity and potency. The nitrile group at C8 can also contribute to binding through dipolar interactions or by occupying a specific pocket.

In the design of PARP1 inhibitors, the exploitation of residues such as GLU988 and LYS903 has been a key strategy. nih.gov The isoquinolinone and related naphthyridinone structures are designed to interact with these specific residues. nih.gov

Conformational Analysis and its Implications for SAR

Conformational analysis, which examines the different spatial arrangements of a molecule, is vital for understanding its interaction with a biological target. The relative orientation of the methyl group and the carbonitrile group in this compound, as well as the planarity of the isoquinoline ring system, dictates how the molecule presents its pharmacophoric features to the binding site.

While the isoquinoline ring itself is largely planar, substituents with rotatable bonds can adopt various conformations. For SAR, it is the "bioactive conformation"—the shape the molecule adopts when bound to its target—that is of primary interest. For instance, in a series of succinyl hydroxamates, the chirality, and thus the 3D conformation, of a particular group was found to be a strong determinant of selectivity for inhibiting different matrix metalloproteases. nih.gov This highlights that even subtle changes in three-dimensional structure can have profound effects on biological activity. Understanding the preferred conformations of this compound derivatives through computational modeling and experimental methods is therefore essential for designing more potent and selective inhibitors.

Biological Studies and Mechanisms of Action Excluding Clinical Human Trials

Enzyme Inhibition and Modulation Studies

Isoquinoline-based compounds have been identified as inhibitors of several critical enzymes involved in disease pathogenesis, from parasitic infections to cancer. The structural versatility of the isoquinoline (B145761) nucleus allows for the development of potent and selective inhibitors targeting a range of enzymes.

Protein Kinase A in Plasmodium falciparum (PfPKA) is considered an essential enzyme for the parasite's life cycle, particularly in the invasion of human erythrocytes. nih.gov Its role in phosphorylating key proteins, such as apical membrane antigen 1 (PfAMA1), makes it an attractive target for antimalarial drug development. nih.gov

In this context, a series of 3-methylisoquinoline-4-carbonitrile derivatives were synthesized and evaluated. nih.govmdpi.com Molecular dynamics studies using a homology model of PfPKA were conducted to investigate the structure-activity relationships of these compounds. nih.gov While in vitro testing of this series of isoquinolines demonstrated low micromolar activity against both drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum, subsequent biochemical evaluations revealed minimal direct activity against PfPKA. mdpi.com This suggests that their antimalarial properties may arise from the inhibition of a different kinase involved in parasitic cytokinesis and erythrocyte invasion. mdpi.com One compound from the series was found to inhibit parasite growth in an in vitro assay, establishing 3-methylisoquinoline-4-carbonitriles as a lead structure for further development of antimalarial agents. nih.gov

Tyrosyl DNA Phosphodiesterase II (TDP2) is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. figshare.comnih.gov By repairing this damage, TDP2 can contribute to drug resistance. figshare.com Consequently, inhibiting TDP2 is a strategic approach to enhance the effectiveness of Top2-targeting therapies. acs.org

Through screening a collection of synthetic compounds, the isoquinoline-1,3-dione scaffold was identified as a novel and viable chemotype for selectively inhibiting TDP2. figshare.comacs.org The initial hit, 6-furanoisoquinoline-1,3-dione (compound 43), was found to inhibit TDP2 with a half-maximal inhibitory concentration (IC₅₀) of 10 μM. acs.org Further structure-activity relationship (SAR) studies led to the identification of more potent analogs. figshare.comnih.gov The most effective compound, designated as compound 64, inhibited recombinant TDP2 with an IC₅₀ of 1.9 μM. figshare.comnih.gov Notably, these compounds showed no significant inhibition of the related enzyme TDP1, indicating high selectivity for TDP2. figshare.com

| Compound | Target Enzyme | IC₅₀ (μM) |

| 6-furanoisoquinoline-1,3-dione (43) | TDP2 | 10 |

| Compound 64 | TDP2 | 1.9 |

Table 1: Inhibitory activity of isoquinoline-1,3-dione derivatives against Tyrosyl DNA Phosphodiesterase II (TDP2).

Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a therapeutic target for diseases characterized by dysregulated apoptosis. nih.govacs.org A high-throughput screening identified isoquinoline-1,3,4-trione as a novel inhibitor of caspase-3. acs.org Structural modifications of this lead compound produced a series of derivatives with potent inhibitory activity. acs.orgebi.ac.uk

These derivatives act as irreversible, slow-binding, and pan-caspase inhibitors. nih.gov Their mechanism of action is unique; they inactivate caspase-3 through a process dependent on oxygen and a reducing agent like 1,4-dithiothreitol (DTT). nih.govresearchgate.net This process involves a redox cycle that generates reactive oxygen species (ROS). nih.gov The generated ROS then leads to the oxidation of the catalytic cysteine residue in caspase-3 to sulfonic acid, thereby irreversibly inactivating the enzyme. nih.govnih.gov Crystal structures confirm that the isoquinoline derivatives bind at the dimer interface of caspase-3. nih.gov Certain analogs, such as compound 6k, exhibited low nanomolar potency against caspase-3 in vitro. acs.orgebi.ac.uk

| Compound | Target Enzyme | IC₅₀ (μM) |

| Isoquinoline-1,3,4-trione (1) | Caspase-3 | 0.15 |

| Compound 6k | Caspase-3 | 0.04 |

Table 2: Inhibitory activity of isoquinoline-1,3,4-trione derivatives against Caspase-3.

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that regulate the cell cycle and are implicated in various neurological diseases and cancers. tandfonline.combohrium.com The CDK5/p25 complex, in particular, has emerged as a therapeutic target for neurological conditions. bohrium.com

Researchers have synthesized and studied new tetrahydroisoquinoline-4-carbonitrile derivatives as potential CDK inhibitors. tandfonline.comnih.govresearchgate.net Molecular docking and dynamic simulation analyses were performed to understand the binding efficiency and stability of these molecules with CDK5. tandfonline.combohrium.com In a separate line of research, a tetrahydroisoquinoline derivative (compound 1) was identified as a potent and selective inhibitor of the CDK9-cyclin T1 complex through virtual screening. scienceopen.com This compound was found to be competitive with ATP, binding to its site on CDK9 with an inhibitor constant (Ki) of 2.14 μM. scienceopen.com Beyond just inhibiting the kinase activity, this compound also disrupted the protein-protein interaction between CDK9 and cyclin T1, which is crucial for its function in promoting cancer cell proliferation and migration in triple-negative breast cancer models. scienceopen.com

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Molecules that interfere with tubulin polymerization are potent anticancer agents. The 1,2,4-triazole (B32235) ring is a scaffold used to mimic the cis-olefin configuration of combretastatin (B1194345) A-4, a well-known tubulin inhibitor, while potentially improving bioavailability and stability. nih.gov

Studies on hybrid molecules incorporating a triazole ring have demonstrated significant tubulin polymerization inhibitory activity. nih.govnih.gov For instance, a series of novel inhibitors with a core 1,2,4-triazole ring showed potent inhibition of tubulin assembly and cytotoxicity against various cancer cell lines, including multi-drug-resistant ones. nih.gov One promising indole-based 1,2,4-triazole derivative, compound 9p, effectively inhibited tubulin polymerization with an IC₅₀ value of 8.3 μM and was shown through molecular docking to occupy the colchicine-binding site on tubulin. rsc.org This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis. rsc.orgmdpi.com The success of these triazole-based hybrids suggests that creating conjugates of triazoles with an isoquinoline moiety could be a promising strategy for developing novel tubulin polymerization inhibitors.

In Vitro Cytotoxicity and Antiproliferative Investigations in Cell-Based Models

The anticancer potential of isoquinoline derivatives has been evaluated through in vitro studies on various human cancer cell lines. These investigations measure the ability of the compounds to inhibit cell proliferation and induce cell death.

In one study, 533 newly synthesized isoquinoline derivatives were screened for their antiproliferative activity against the SKOV3 human ovarian cancer cell line. nih.gov Two compounds, B01002 and C26001, were found to effectively inhibit SKOV3 cell proliferation in a concentration-dependent manner. nih.gov Further analysis confirmed that these compounds induced apoptosis rather than necrosis. nih.gov

Another study focused on phenylaminoisoquinolinequinones prepared from a 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone precursor. nih.gov These compounds were tested against three human cancer cell lines: AGS (gastric adenocarcinoma), SK-MES-1 (lung carcinoma), and J82 (bladder carcinoma). The results showed that the introduction of substituted phenylamino (B1219803) groups to the quinone ring significantly increased antiproliferative activity compared to the precursor, with some derivatives exhibiting submicromolar IC₅₀ values and greater potency than the reference drug, etoposide. nih.gov

| Compound | Cell Line | IC₅₀ (µg/mL) |

| B01002 | SKOV3 (Ovarian) | 7.65 |

| C26001 | SKOV3 (Ovarian) | 11.68 |

Table 3: In Vitro Cytotoxicity of lead isoquinoline derivatives against the SKOV3 ovarian cancer cell line. nih.gov

| Compound | AGS (Gastric) IC₅₀ (µM) | SK-MES-1 (Lung) IC₅₀ (µM) | J82 (Bladder) IC₅₀ (µM) |

| 3b | 0.96 | 0.81 | 0.38 |

| 4b | 0.79 | 0.69 | 0.45 |

| 7b | 0.53 | 0.44 | 0.61 |

| 5a | 0.99 | 0.83 | 0.55 |

| Etoposide | 1.10 | 1.01 | 1.12 |

Table 4: Antiproliferative activity of selected phenylaminoisoquinolinequinones compared to Etoposide. nih.gov

Assays against Specific Cancer Cell Lines (e.g., HepG2, HeLa, MCF-7)

The cytotoxic potential of isoquinoline derivatives has been evaluated against various human cancer cell lines. While specific data for 3-Methylisoquinoline-8-carbonitrile is not extensively detailed in the available literature, studies on related isoquinoline and quinoline (B57606) structures provide insight into the potential anticancer effects of this class of compounds.

For instance, a series of 3-arylisoquinolines were synthesized and demonstrated a broad spectrum of antitumor activity against five human tumor cell lines. nih.gov Similarly, novel 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their biological activities. chemijournal.comresearchgate.net The interest in these scaffolds stems from the established anticancer properties of the quinoline ring system. chemijournal.com

Cancer cell lines are indispensable tools for in vitro screening of potential anticancer agents. nih.gov Cell lines such as HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma) are commonly used to assess the cytotoxic and antiproliferative effects of novel compounds. nih.govcellphysiolbiochem.comnih.gov The response of these cell lines to various chemical agents can differ, highlighting the importance of screening against a diverse panel. nih.govcellphysiolbiochem.com For example, studies have shown that the expression levels and subcellular location of certain proteins can vary between MCF-7 and HepG2 cells, potentially influencing their susceptibility to different therapeutic agents. nih.gov

The cytotoxic effects of novel compounds are often quantified using assays like the MTT assay or the sulforhodamine B (SRB) assay, which measure cell viability after exposure to the test compound. nih.govnih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

While direct IC50 values for this compound against HepG2, HeLa, and MCF-7 are not readily found, the general activity of related compounds underscores the potential of the isoquinoline carbonitrile scaffold as a source of new anticancer agents.

Studies on Cell Cycle Perturbation and Apoptosis Induction

Beyond general cytotoxicity, understanding the mechanism by which a compound induces cancer cell death is crucial. Many anticancer agents function by disrupting the cell cycle or by inducing apoptosis (programmed cell death).

Research on a series of novel 8-nitro quinoline-based thiosemicarbazone analogues has provided valuable insights into these mechanisms. One potent compound from this series was shown to induce cell cycle arrest at both the G1/S and G2/M phases in cancer cells. nih.gov This disruption of the normal cell division process can prevent the proliferation of cancerous cells.

Furthermore, the same study demonstrated that the compound induced apoptosis through a mitochondrial-mediated pathway. nih.gov This was evidenced by an increase in the production of cytotoxic reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Molecular docking studies also suggested a potential interaction with the estrogen receptor alpha, indicating a possible target for the observed effects. nih.gov

Another study on meta-substituted 3-arylisoquinolinones, which are structurally related to the isoquinoline core, revealed that these compounds can mimic the action of colchicine (B1669291) by binding to microtubules. nih.gov This interaction disrupts microtubule polymerization, leading to a G2/M cell cycle arrest and subsequent apoptosis. nih.gov These findings highlight that even subtle structural changes, such as the position of a substituent on the aryl ring, can dramatically influence the biological mechanism and antiproliferative activity. nih.gov

These studies on related quinoline and isoquinoline derivatives suggest that a key mechanism of their anticancer activity involves the perturbation of the cell cycle and the induction of apoptosis.

Antimicrobial and Antiparasitic Activity Research (In Vitro)

The isoquinoline and quinoline scaffolds are also recognized for their potential in combating infectious diseases. In vitro studies have explored their efficacy against a range of pathogens, including the malaria parasite Plasmodium falciparum and various bacteria and fungi.

Antimalarial Activity against Plasmodium falciparum

Quinolines have a long history in the treatment of malaria, with chloroquine (B1663885) being a notable example. Research into related compounds continues in the search for new agents to overcome drug resistance. nih.gov Studies on 8-aminoquinoline (B160924) analogues of primaquine (B1584692) have shown that some of these compounds exhibit potent activity against blood-stage P. falciparum in vitro. nih.gov Six of the thirteen 8-aminoquinolines tested had average 50% inhibitory concentrations (IC50) between 50 and 100 nM against a panel of P. falciparum clones and isolates, making them significantly more potent than primaquine. nih.gov

One of the proposed mechanisms for the antimalarial action of these 8-aminoquinolines is the inhibition of hematin (B1673048) polymerization. nih.gov The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into hemozoin. Inhibition of this process leads to the accumulation of toxic heme, which kills the parasite. Interestingly, eight of the thirteen 8-aminoquinolines studied were more effective at inhibiting hematin polymerization than chloroquine. nih.gov

General Antibacterial and Antifungal Evaluations

The broad antimicrobial potential of quinoline derivatives has been a subject of investigation. chemijournal.com For instance, a series of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives were synthesized and evaluated for their antibacterial and antifungal properties. chemijournal.comresearchgate.net While specific minimum inhibitory concentration (MIC) values for these compounds are not detailed in the provided search results, the studies indicate that some of the synthesized derivatives exhibited promising antimicrobial activity. chemijournal.com

Other research has focused on enhancing the antibacterial activity of quinolines through complexation with metals. A series of bismuth(III) tris(8-hydroxyquinolinates) showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these complexes were particularly effective against multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov The complexation with bismuth(III) was found to generally enhance the antibacterial activity of the 8-hydroxyquinoline (B1678124) ligands. nih.gov

These findings suggest that the isoquinoline carbonitrile scaffold could be a valuable template for the development of new antibacterial and antifungal agents.

Other Biological Activities Explored for Isoquinoline Carbonitrile Derivatives (In Vitro)

In addition to their anticancer and antimicrobial properties, isoquinoline and quinoline derivatives have been investigated for other biological activities, most notably their anti-inflammatory effects.

Anti-inflammatory Response

Inflammation is a complex biological response that, when chronic, can contribute to a variety of diseases. nih.govresearchgate.net In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7), are commonly used to screen for compounds with anti-inflammatory potential. nih.govresearchgate.netmdpi.com

Studies on various heterocyclic compounds have demonstrated their ability to modulate inflammatory responses. For example, methyl derivatives of flavanone (B1672756) have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. nih.govmdpi.com

Similarly, research on novel nih.govnih.govmdpi.comtriazino[2,3-c]quinazolines, which are structurally related to quinolines, identified a compound that significantly inhibited paw edema in an animal model of inflammation. mdpi.com This compound also reduced the levels of key inflammatory markers, including cyclooxygenase-2 (COX-2) and IL-1β. mdpi.com The anti-inflammatory activity of these compounds is thought to be linked to the disruption of NO-dependent signaling pathways. mdpi.com

These findings suggest that isoquinoline carbonitrile derivatives may also possess anti-inflammatory properties, making this an interesting avenue for future research.

Antiviral Properties

There are no specific studies published that investigate the antiviral properties of this compound. Research on related isoquinolone derivatives has shown some activity against influenza viruses, but these findings cannot be directly attributed to this compound without dedicated experimental validation. The mechanism of action for these related compounds often involves the inhibition of viral replication processes. However, the specific structural features of this compound, namely the methyl group at the 3-position and the carbonitrile group at the 8-position, would likely result in a unique biological profile that requires independent investigation.

Neuroprotective Effects

Similarly, the neuroprotective potential of this compound has not been explored in any published research. While various natural and synthetic compounds containing the isoquinoline nucleus have been investigated for their ability to protect nerve cells from damage, no such studies have been conducted on this specific carbonitrile derivative. General neuroprotective mechanisms of isoquinoline-related compounds can involve antioxidant activity or modulation of specific cellular signaling pathways, but it is unknown if this compound possesses such properties.

Computational Chemistry and Molecular Modeling in Isoquinoline Carbonitrile Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Methylisoquinoline-8-carbonitrile, docking simulations are crucial for identifying potential biological targets and understanding the primary forces driving the ligand-receptor binding.

Research on isoquinoline (B145761) carbonitrile derivatives has utilized molecular docking to explore interactions with various protein targets. For instance, studies on similar tetrahydroisoquinoline-4-carbonitrile derivatives have been conducted to understand their binding efficiency with targets like cyclin-dependent kinases (CDK) tandfonline.comnih.govresearchgate.net. While specific docking studies focused solely on this compound are not detailed in the provided results, the methodology applied to analogous compounds would be similar. The process involves preparing the 3D structure of the ligand (this compound) and the receptor protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to rank the poses.

These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the isoquinoline core, the methyl group, and the carbonitrile group with specific amino acid residues of a target protein.

Table 1: Representative Data from Molecular Docking Studies of Related Isoquinoline Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Naphthyridine/Isoquinoline | CDK8 | (Not Specified) | (Data Not Available) |

| Tetrahydroisoquinoline | Nitric Oxide Synthases | (Not Specified) | (Data Not Available) |

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For the this compound-protein complex suggested by docking, MD simulations provide a dynamic view of the binding stability and any conformational changes that may occur.

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability over the simulation period. A stable RMSD suggests a stable binding complex. Another parameter, the Root Mean Square Fluctuation (RMSF), highlights the flexibility of different parts of the protein and ligand.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, such as Ab Initio and Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. For this compound, these calculations can predict its electronic structure, molecular orbitals, electrostatic potential, and chemical reactivity.

DFT studies on related tetrahydroisoquinoline derivatives have been performed at theoretical levels like B3LYP/6-311++G** to rationalize their structure-activity relationships. tandfonline.comnih.govresearchgate.net Similar calculations for this compound would involve optimizing its geometry to find the lowest energy conformation. From this, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This map is vital for understanding how this compound would interact with biological receptors, identifying regions prone to electrophilic or nucleophilic attack. These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its biological activity. mdpi.comnih.gov

Table 2: Quantum Chemical Descriptors Calculated via DFT for Related Heterocyclic Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Tetrahydroisoquinoline Deriv. | (Data Not Available) | (Data Not Available) | Small EH-L Gap noted | (Data Not Available) |

| Phenylhydrazono Phenoxyquinolines | (Data Not Available) | (Data Not Available) | (Data Not Available) | (Data Not Available) |

Prediction of Biological Activity through Computational Methods

Computational methods are increasingly used to predict the biological activity of novel compounds before their synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this area. QSAR studies aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For a class of compounds including this compound, a QSAR model would be built using a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, and hydrophobic parameters. Statistical methods are then used to create a mathematical model that correlates these descriptors with the observed activity.

While a specific QSAR model for this compound is not available in the search results, studies on broader classes of quinoline (B57606) and isoquinoline derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to guide the design of new inhibitors with enhanced potency. nih.govresearchgate.net These models can predict the activity of new, untested compounds like this compound, thereby prioritizing them for synthesis and further investigation.

Applications and Broader Significance in Chemical Biology and Medicinal Chemistry Research

3-Methylisoquinoline-8-carbonitrile as a Chemical Probe for Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological target, typically a protein, in a selective and well-characterized manner. nih.gov The utility of a chemical probe is defined by its potency, selectivity, and ability to engage its target in a cellular context. nih.gov While this compound has not been explicitly described as a chemical probe in published research, its structural characteristics suggest its potential in this role.

The isoquinoline (B145761) core is a known "hinge binder" for kinases, a class of enzymes crucial in cellular signaling and a major target for drug discovery. researchoutreach.org The nitrogen atom of the isoquinoline ring can form a key hydrogen bond with the hinge region of the kinase ATP-binding pocket. researchoutreach.org The methyl group at the 3-position can provide additional van der Waals interactions within the binding site, potentially enhancing affinity and selectivity for a specific kinase.

The carbonitrile group at the 8-position is an interesting feature for a chemical probe. A nitrile group is a versatile functional group that can participate in various chemical reactions and may also serve as a bioisostere for other functional groups. ontosight.ai In the context of a chemical probe, the nitrile could be utilized for several purposes:

Covalent Modification: Although not as reactive as dedicated "warheads," under certain enzymatic conditions, the nitrile group could potentially interact with a nearby nucleophilic residue in the target protein, leading to covalent labeling. This would be a valuable feature for target identification and validation studies.

Solubility and Permeability: The polar nature of the nitrile group can influence the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for its function in cellular assays.

Spectroscopic Handle: The nitrile group has a characteristic infrared stretching frequency, which could potentially be used as a spectroscopic handle to monitor target engagement in certain experimental setups.

For this compound to be validated as a chemical probe, it would need to undergo rigorous testing to establish its potency against a specific target, its selectivity against a panel of related and unrelated targets, and its on-target activity in cells. chemicalprobes.org

Contributions to the Design and Discovery of Novel Bioactive Scaffolds

A bioactive scaffold is a core molecular structure upon which a variety of chemical modifications can be made to develop new bioactive compounds. nih.govnih.gov The isoquinoline ring system is a well-established and privileged scaffold in medicinal chemistry, giving rise to a multitude of drugs and clinical candidates. researchoutreach.org this compound represents a specific embodiment of this scaffold that can be utilized in fragment-based drug discovery (FBDD) or as a starting point for the synthesis of more complex molecules. researchoutreach.org

The power of the isoquinoline scaffold lies in its rigid, planar structure, which provides a defined orientation for appended functional groups to interact with biological targets. The different positions on the isoquinoline ring can be functionalized to explore the chemical space around the core structure and optimize biological activity. researchoutreach.org

The table below illustrates the diversity of biological activities associated with various isoquinoline derivatives, highlighting the potential of this scaffold in drug discovery.

| Compound Name | Biological Activity | Target/Mechanism of Action |

| Fasudil | Vasodilator, Rho-kinase inhibitor | Rho-kinase |

| Papaverine | Vasodilator, phosphodiesterase inhibitor | Phosphodiesterase |

| Matrine | Anticancer | Induces G1 cell cycle arrest and autophagy |

| 22-(4-pyridinecarbonyl) jorunnamycin A | Anticancer | Induces apoptosis in NSCLC cells |

| 1-Methylisoquinoline-3-carbonitrile | Building block for pharmaceuticals | Versatile synthetic intermediate |

This table is for illustrative purposes and includes various isoquinoline derivatives to demonstrate the broad bioactivity of the scaffold.

The synthesis of libraries of compounds based on the this compound scaffold could lead to the discovery of novel inhibitors for various target classes, not limited to kinases. For instance, derivatives of isoquinoline have shown promise as antibacterial agents and inhibitors of other enzyme families. nih.gov The methyl and carbonitrile groups of this compound provide specific steric and electronic properties that can be exploited in the design of new bioactive molecules with improved potency and selectivity.

Exploration of Isoquinoline Carbonitriles in Target Identification Studies

Target identification is a critical step in modern drug discovery, aiming to elucidate the specific molecular target of a bioactive compound. mdpi.com The isoquinoline carbonitrile moiety, as present in this compound, can be a valuable tool in this process.

One approach to target identification is through the use of affinity-based probes. A bioactive compound can be derivatized with a reactive group or a tag (e.g., biotin) to allow for the capture and identification of its binding partners from a cell lysate. The nitrile group of an isoquinoline carbonitrile, while not highly reactive, could potentially be chemically modified to introduce such a handle.

Furthermore, network pharmacology approaches, which integrate data from multiple sources, can be used to predict the potential targets of a compound based on its chemical structure. mdpi.com The structural features of this compound could be used as a query in such computational models to generate hypotheses about its biological targets. mdpi.com These predictions can then be validated experimentally.

The study of structure-activity relationships (SAR) within a series of isoquinoline carbonitriles can also provide clues about their molecular targets. nih.govnih.gov By systematically modifying the substitution pattern around the isoquinoline core and observing the effects on biological activity, researchers can infer the key interactions required for target binding. For example, the discovery that certain isoquinoline derivatives exhibit potent anticancer activity has led to further investigations into their mechanisms of action, ultimately identifying key signaling pathways involved in cancer progression. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives is moving away from classical methods like the Bischler–Napieralski and Pictet–Spengler reactions, which often require harsh conditions, toxic reagents, and generate significant waste. rsc.org The future of synthesizing compounds such as 3-Methylisoquinoline-8-carbonitrile lies in the adoption of green and sustainable chemistry principles. rsc.orgresearchgate.net This paradigm shift prioritizes environmental and economic concerns by focusing on methods that are atom-economical, energy-efficient, and utilize benign solvents. rsc.orgresearchgate.net

Key emerging strategies include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction times and improve yields. rsc.org

Recyclable Catalytic Systems: The use of recyclable homogeneous catalysts, such as ruthenium in PEG-400, avoids the need for external oxidants and minimizes heavy metal waste. rsc.org

Visible-Light Photoredox Catalysis: This approach offers a metal-free, green method to construct isoquinoline rings through radical-based cyclization. rsc.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the number of synthetic steps and waste generation. tandfonline.com

| Approach | Key Features | Advantages | Examples/Techniques |

|---|---|---|---|

| Traditional Methods | Multi-step protocols, harsh conditions (strong acids), toxic reagents and solvents. | Well-established, versatile, scalable for commercial production. | Bischler–Napieralski, Pomeranz–Fritsch, Pictet–Spengler reactions. rsc.org |

| Sustainable "Green" Methods | Fewer steps, mild conditions, benign solvents, recyclable catalysts, high atom economy. | Environmentally friendly, reduced waste, improved energy efficiency, lower cost. rsc.orgresearchgate.net | Microwave/ultrasound assistance, visible-light photoredox catalysis, multi-component reactions. rsc.orgtandfonline.com |

Advanced SAR Studies and Rational Design of Enhanced Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. nih.govkoreascience.kr Future research will employ advanced computational tools for more sophisticated SAR and Quantitative Structure-Activity Relationship (QSAR) analyses. d-nb.info This allows for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govmdpi.com

For instance, in anticancer drug development, SAR studies on isoquinolinones have shown that substitutions at specific positions on the isoquinoline ring are crucial for cytotoxicity. nih.govnih.gov By systematically modifying the methyl and carbonitrile groups of this compound and introducing other functional groups, researchers can probe interactions with biological targets and optimize bioactivity. This data-driven approach minimizes the trial-and-error of traditional synthesis and screening, accelerating the discovery of lead compounds. nih.gov

Deeper Mechanistic Understanding of Biological Interactions

While initial screening can identify the biological effects of a compound, a critical future direction is to elucidate its precise mechanism of action. For the isoquinoline class, a variety of mechanisms have been identified, including the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest. researchgate.net

Future investigations into this compound would involve a suite of modern analytical and biochemical techniques to understand its interactions at a molecular level. Methods such as surface plasmon resonance and affinity chromatography can provide kinetic data on the binding of the compound to its biological target, such as a specific enzyme or receptor. nih.gov Understanding these fundamental biological interactions is crucial for optimizing drug candidates and predicting potential off-target effects.

Expansion of Biological Screening to New Therapeutic Areas

The isoquinoline scaffold is associated with an exceptionally broad range of pharmacological activities. nih.gov Derivatives have been investigated as antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anti-HIV agents. researchgate.netnih.govamerigoscientific.com This versatility suggests that the therapeutic potential of this compound may extend beyond any initially identified activity.

A key future direction will be the systematic screening of this compound and its analogs against a wider array of biological targets and disease models. Based on the known activities of the parent scaffold, promising areas for expanded screening include neurodegenerative diseases, metabolic disorders, and various parasitic infections. nih.govijpsjournal.com

| Established Therapeutic Area | Potential Expansion Areas |

|---|---|

| Anticancer nih.govamerigoscientific.com | Neurodegenerative Diseases (e.g., Alzheimer's) ijpsjournal.com |

| Antimicrobial (Antibacterial, Antifungal) researchgate.netnih.gov | Metabolic Diseases (e.g., Diabetes) ijcrr.com |

| Antiviral / Anti-HIV | Cardiovascular Conditions nih.gov |

| Anti-inflammatory amerigoscientific.com | Anti-parasitic (beyond Malaria) nih.gov |

| Antimalarial nih.gov | Pain Management (Analgesic) amerigoscientific.com |

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

Key applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for isoquinoline derivatives. nih.gov

De Novo Drug Design: Generative AI models can design entirely new isoquinoline structures with optimized properties for a specific biological target.

Predictive Modeling: ML models can accurately predict a compound's physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profile before it is ever synthesized, saving significant time and resources. nih.gov

Synthesis Planning: AI tools can analyze the complexity of a molecule and propose the most efficient and cost-effective synthetic routes, a crucial step for assessing manufacturability early in development. ijirt.org

The integration of these computational tools will enable researchers to navigate the vast chemical space of isoquinoline derivatives more efficiently, leading to the faster identification and optimization of promising new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylisoquinoline-8-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common routes involve cyclization of precursor nitriles or condensation reactions with β-ketoesters. For example, analogous isoquinoline derivatives are synthesized via multicomponent reactions using malononitrile and cycloketols under reflux with acetic acid as a catalyst . Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impacts yield (reported 45–78%) and minimizes side products like dimerized intermediates. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR to confirm substituent positions (e.g., methyl at C3, nitrile at C8). For example, in related isoquinolines, methyl groups resonate at δ 2.3–2.6 ppm, while nitrile carbons appear at δ 115–120 ppm in spectra .

- X-ray crystallography : Resolve bond angles and torsional strain. A triclinic crystal system (e.g., space group) with unit cell parameters , and has been reported for structurally similar compounds, enabling precise confirmation of stereochemistry .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Use mixed solvents to balance solubility and polarity. For example, ethanol/water (4:1 v/v) or dichloromethane/hexane (1:3) systems are effective for isoquinoline derivatives, achieving >95% purity. Slow evaporation at 4°C enhances crystal formation, as demonstrated in hexahydroquinoline-carbonitrile analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and nitrile groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group at C3 introduces steric hindrance, limiting nucleophilic attack at adjacent positions, while the electron-withdrawing nitrile at C8 activates the ring for electrophilic substitution. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at C5 (meta to nitrile) with Pd(PPh)/KCO in dioxane (70–85°C, 12 h), yielding biaryl derivatives . Monitor regioselectivity via HPLC-MS to detect competing pathways.

Q. What strategies resolve contradictory data in pharmacological studies of this compound derivatives (e.g., conflicting IC values)?

- Methodological Answer : Address variability via:

- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

- Structural validation : Reconfirm compound identity via HRMS and -NMR for batch-to-batch consistency.

- Statistical rigor : Apply ANOVA with post-hoc tests to differentiate biological replicates from experimental noise, as emphasized in oncology studies of related quinolinecarbonitriles .

Q. How does the crystal packing of this compound affect its stability under thermal stress?

- Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) via single-crystal XRD. For example, in 8-methyl-2-oxo-hexahydroquinoline analogs, N–H···O hydrogen bonds (2.8–3.0 Å) and π-π interactions (3.4 Å spacing) enhance thermal stability up to 200°C (TGA data). Compare with amorphous forms (prepared by rapid cooling) to assess degradation kinetics using DSC .

Q. What computational methods predict the tautomeric behavior of this compound in solution?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model tautomeric equilibria. Solvent effects (e.g., polarizable continuum model for water or DMSO) refine predictions. Experimental validation via -NMR in deuterated solvents can detect shifts associated with keto-enol or amine-imine tautomerism .

Methodological Notes

- Synthetic Reproducibility : Always report reaction atmosphere (e.g., N vs. air), as oxygen-sensitive intermediates (e.g., palladium complexes) may alter yields .

- Crystallography : For disordered structures (e.g., methyl group rotation), refine using SHELXL97 with split occupancy models, ensuring R-factors ≤0.08 .

- Data Contradiction : Apply iterative hypothesis testing (e.g., Benjamini-Hochberg correction) to distinguish artifacts from true biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.